1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea 1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 1021214-39-0
VCID: VC11921746
InChI: InChI=1S/C20H19ClN4O3/c1-28-18-9-7-15(21)13-17(18)23-20(27)22-11-12-25-19(26)10-8-16(24-25)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,23,27)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Molecular Formula: C20H19ClN4O3
Molecular Weight: 398.8 g/mol

1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea

CAS No.: 1021214-39-0

Cat. No.: VC11921746

Molecular Formula: C20H19ClN4O3

Molecular Weight: 398.8 g/mol

* For research use only. Not for human or veterinary use.

1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea - 1021214-39-0

Specification

CAS No. 1021214-39-0
Molecular Formula C20H19ClN4O3
Molecular Weight 398.8 g/mol
IUPAC Name 1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea
Standard InChI InChI=1S/C20H19ClN4O3/c1-28-18-9-7-15(21)13-17(18)23-20(27)22-11-12-25-19(26)10-8-16(24-25)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,23,27)
Standard InChI Key BWXHEOMFGOAJIV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

1-(5-Chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea integrates three distinct pharmacophoric elements:

  • A 5-chloro-2-methoxyphenyl group contributing electron-withdrawing and hydrophobic characteristics.

  • A urea linker (-NH-C(=O)-NH-) enabling hydrogen-bond interactions with biological targets.

  • A 6-oxo-3-phenyl-1,6-dihydropyridazine moiety conferring planar aromaticity and potential π-π stacking interactions .

The ethyl spacer between the urea and pyridazinone groups enhances conformational flexibility, potentially optimizing target binding .

Molecular and Physical Properties

PropertyValue
Molecular FormulaC₂₀H₁₉ClN₄O₃
Molecular Weight398.8 g/mol
CAS Number1021214-39-0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
logP (Predicted)~3.8 (Moderate lipophilicity)

While explicit data on melting point, boiling point, and solubility remain unreported in available literature, the compound's calculated polar surface area (70.8 Ų) suggests moderate permeability across biological membranes .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically employs a three-step strategy :

  • Pyridazinone Core Formation: Cyclocondensation of phenyl-substituted hydrazines with maleic anhydride derivatives yields the 6-oxo-1,6-dihydropyridazine scaffold.

  • Ethyl Spacer Introduction: Alkylation reactions attach the ethyl chain to the pyridazinone nitrogen, often using bromoethylphthalimide followed by deprotection.

  • Urea Coupling: Reaction of the ethylamine intermediate with 5-chloro-2-methoxy phenyl isocyanate under anhydrous conditions completes the assembly .

Critical parameters include:

  • Temperature control (<0°C during isocyanate reactions to prevent oligomerization)

  • Solvent selection (tetrahydrofuran or dichloromethane for coupling steps)

  • Purification via silica gel chromatography (typical yields: 45–60%).

Structure-Activity Relationship (SAR) Insights

  • Methoxy Position: The ortho-methoxy group on the phenyl ring enhances metabolic stability compared to para-substituted analogs .

  • Chloro Substituent: The 5-chloro group increases target affinity by 3-fold versus unsubstituted derivatives in enzyme inhibition assays.

  • Pyridazinone Oxidation State: The 6-oxo configuration improves aqueous solubility versus fully aromatic pyridazines while maintaining target engagement .

Biological Activity and Mechanism

Anti-Cancer Activity

In vitro screens demonstrate dose-dependent cytotoxicity against:

  • HepG2 (hepatocellular carcinoma): IC₅₀ = 2.8 μM

  • MCF-7 (breast adenocarcinoma): IC₅₀ = 4.1 μM

  • A549 (lung carcinoma): IC₅₀ = 5.6 μM

Mechanistic studies suggest dual targeting:

  • Topoisomerase II Inhibition: Disrupts DNA replication through stabilization of topo II-DNA cleavage complexes (EC₅₀ = 1.2 μM) .

  • Wnt/β-Catenin Pathway Modulation: Downregulates β-catenin nuclear translocation by 62% at 10 μM in reporter assays.

Selectivity Profile

The compound exhibits >30-fold selectivity for cancer versus non-malignant cells (e.g., HEK293, IC₅₀ >100 μM). This selectivity correlates with increased glucose transporter (GLUT1) expression in tumor cells, facilitating intracellular accumulation.

ParameterValue
Caco-2 Permeability (A→B)1.2 × 10⁻⁶ cm/s (Low)
Plasma Protein Binding89% (Human serum albumin)
Hepatic Clearance (Human)12 mL/min/kg
Oral Bioavailability (Rat)34%

Despite low intrinsic permeability, the compound achieves therapeutic liver concentrations (8:1 liver-to-plasma ratio in mice) through organic anion-transporting polypeptide (OATP)-mediated uptake .

Therapeutic Applications and Future Directions

Oncology

The compound’s dual mechanism supports potential use in:

  • Combination Therapy: Synergizes with doxorubicin (combination index = 0.3 at 1:2 molar ratio).

  • Metastasis Suppression: Reduces MMP-9 secretion by 78% at 5 μM in invasion assays .

Neurodegenerative Diseases

Structural analogs demonstrate MAO-B inhibitory activity (IC₅₀ = 0.0059 μM) , suggesting possible derivatization for Parkinson’s disease applications.

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